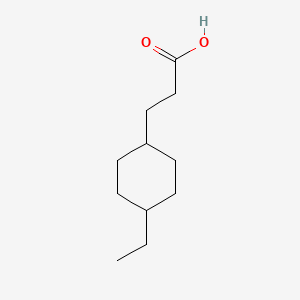

3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid is a chiral carboxylic acid featuring a trans-configuration cyclohexane ring substituted with an ethyl group at the 4-position and a propanoic acid moiety at the 1-position. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid typically involves the following steps:

Cyclohexane Derivatization: Starting with cyclohexane, an ethyl group is introduced at the 4-position through a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.

Hydrogenation: The resulting ethylcyclohexane is subjected to hydrogenation to ensure the correct stereochemistry (1r,4r).

Carboxylation: The ethylcyclohexane derivative is then carboxylated using a Grignard reagent, such as ethylmagnesium bromide, followed by carbonation with carbon dioxide to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: Nucleophilic substitution reactions can occur at the propanoic acid moiety, where the carboxyl group can be replaced by other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

Substitution: Thionyl chloride (SOCl₂)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

Biology

In biological research, this compound can be used to study the effects of cyclohexane derivatives on biological systems. It may serve as a model compound for understanding the metabolism and biotransformation of similar structures.

Medicine

Medically, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects. The compound’s structure-activity relationship (SAR) is of particular interest in drug design.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl-Substituted Propanoic Acid Derivatives

3-[4-[[trans-4-(Aminomethyl)cyclohexyl]carbonyloxy]phenyl]propanoic Acid Hydrochloride ()

- Molecular Formula: C₁₇H₂₄ClNO₄

- Molecular Weight : 341.8 g/mol

- Key Features: Contains a trans-4-aminomethylcyclohexyl group linked via a carbonyloxy bridge to a phenylpropanoic acid. Higher molecular weight and polarity due to the aromatic ring and hydrochloride salt. Hydrogen Bonding: 3 donors (vs. 2 in the target compound) and 5 acceptors (vs. 3 in the target), enhancing solubility in polar solvents .

3-Phenyl-2-[(1r,4r)-4-(Propan-2-yl)cyclohexyl]formamido}propanoic Acid ()

- Molecular Formula: C₁₉H₂₇NO₃

- Molecular Weight : 317.43 g/mol

- Key Features: Features an isopropyl substituent on the cyclohexane ring instead of ethyl, increasing steric bulk.

Bicyclic Propanoic Acid Derivatives ()

3-(4-(4-(((1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yloxy)methyl)-benzyloxy)phenyl)propanoic Acid

- Molecular Formula : C₂₇H₃₆O₃NCl

- Melting Point : 136.7°C

- Key Features: Bicyclo[2.2.1]heptane (norbornane) core adds rigidity, reducing conformational flexibility compared to the target’s cyclohexane. Higher melting point due to enhanced crystallinity from the bicyclic structure and aromatic substituents .

Functional Group Variations

3-(N-(4-Sulfamoylphenyl)Amino)Propanoic Acid ()

- Key Features: Sulfamoylphenyl group introduces polar sulfonamide functionality, contrasting with the target’s nonpolar ethylcyclohexyl group. Likely higher aqueous solubility but reduced membrane permeability compared to the target compound .

3-(Methylthio)Propanoic Acid Esters ()

- Odor Thresholds : 7–180 µg·kg⁻¹ (significantly lower than carboxylic acids).

- Key Features :

Physical Properties

- Trends : Bicyclic derivatives exhibit higher melting points due to rigidity. Hydrochloride salts (e.g., ) typically have elevated melting points and solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally similar propanoic acid derivatives often involves oxidation of corresponding alcohols. For example, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can oxidize secondary alcohols to carboxylic acids . To optimize yields, reaction parameters such as temperature (e.g., 60–80°C for KMnO₄), solvent polarity, and stoichiometric ratios should be systematically tested. Stereochemical control during cyclohexyl substitution may require chiral catalysts or enantioselective conditions. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the (1r,4r)-diastereomer.

Q. Which spectroscopic techniques are most effective for characterizing the structure and stereochemistry of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the cyclohexyl ring’s stereochemistry (axial vs. equatorial ethyl group). Key signals include the coupling constants (J) of protons on the cyclohexane ring (axial protons typically show J ≈ 10–12 Hz). Infrared (IR) spectroscopy can validate the carboxylic acid moiety via O–H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1700 cm⁻¹). X-ray crystallography, as demonstrated for analogs like 3-[4-(trifluoromethyl)phenyl]propanoic acid, provides definitive stereochemical assignment by resolving hydrogen-bonded dimer formations in the crystal lattice .

Q. How can researchers ensure the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies should include:

- pH Stability : Test aqueous solutions across pH 2–12 using buffers (e.g., phosphate, acetate) and monitor degradation via HPLC. Carboxylic acids are prone to decarboxylation under strongly basic conditions.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Store the compound at –20°C in inert atmospheres to prevent oxidation .

- Light Sensitivity : Conduct accelerated photostability tests under UV/visible light (ICH Q1B guidelines).

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

- Methodological Answer : Contradictions in bioactivity data often arise from impurities or stereochemical variations. Strategies include:

- Purity Verification : Use HPLC (≥95% purity) and mass spectrometry to confirm molecular integrity.

- Standardized Assays : Replicate experiments under controlled conditions (e.g., cell lines, incubation times) to minimize variability.

- Stereochemical Impact : Compare the (1r,4r)-isomer’s activity with other diastereomers using enantiomerically pure samples. For example, analogs like (3r)-3-amino-3-(4-hydroxyphenyl)propanoic acid show distinct enzyme inhibition profiles based on stereochemistry .

Q. What computational and experimental approaches are suitable for studying the compound’s interaction with lipid bilayers or enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s partitioning into lipid bilayers using software like GROMACS, focusing on logP values and cyclohexyl hydrophobicity.

- Enzyme Kinetics : Perform Michaelis-Menten assays to assess inhibition/activation effects. For instance, propanoic acid derivatives have been studied as cyclooxygenase (COX) inhibitors; similar protocols can be adapted .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with target proteins by measuring enthalpy changes.

Q. What strategies are effective in synthesizing derivatives to enhance bioavailability or target specificity?

- Methodological Answer :

- Esterification : Convert the carboxylic acid to methyl/ethyl esters to improve membrane permeability. Hydrolysis studies in simulated physiological fluids can assess prodrug potential.

- Bioisosteric Replacement : Substitute the ethylcyclohexyl group with trifluoromethyl or hydroxyl groups, as seen in analogs like 3-(3,4-dihydroxyphenyl)propanoic acid, to modulate solubility and receptor interactions .

- Structure-Activity Relationship (SAR) : Synthesize a library of derivatives with systematic substituent variations and test against target enzymes (e.g., kinases, proteases).

Q. Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data regarding hydrogen-bonding patterns in similar compounds?

- Methodological Answer : Discrepancies in hydrogen-bonding motifs (e.g., dimeric vs. polymeric structures) can arise from crystallization solvents or packing effects. To resolve this:

- Multi-Solvent Crystallization : Grow crystals in polar (e.g., water) and nonpolar (e.g., hexane) solvents to compare packing arrangements.

- Variable-Temperature XRD : Analyze structural changes at 100–300 K to identify temperature-dependent bonding.

- DFT Calculations : Use density functional theory to predict energetically favorable hydrogen-bonding configurations and compare with experimental data .

Q. Comparative Studies

Q. How does the stereochemistry of the ethylcyclohexyl group influence physicochemical properties compared to other diastereomers?

- Methodological Answer : The (1r,4r)-configuration impacts:

- Solubility : Axial vs. equatorial ethyl groups alter logP values. Measure partition coefficients using octanol-water systems.

- Melting Points : Compare with (1s,4s)- or (1r,4s)-isomers via differential scanning calorimetry (DSC).

- Biological Half-Life : Conduct pharmacokinetic studies in model organisms to assess metabolic stability differences .

Properties

IUPAC Name |

3-(4-ethylcyclohexyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZPCVLZVDCNKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.